molecular formula C51H68N6O11S2 B12373700 PROTAC |A-synuclein degrader 3

PROTAC |A-synuclein degrader 3

Cat. No.: B12373700
M. Wt: 1005.3 g/mol
InChI Key: QABBEPRQMRXJDK-JNKORLQQSA-N
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Description

PROTAC A-synuclein degrader 3 is a potent and selective compound designed to degrade alpha-synuclein, a protein implicated in neurodegenerative diseases such as Parkinson’s disease. This compound belongs to the class of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC A-synuclein degrader 3 involves the conjugation of a ligand that binds to alpha-synuclein with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:

    Step 1: Synthesis of the alpha-synuclein binding ligand.

    Step 2: Synthesis of the E3 ubiquitin ligase recruiting ligand.

    Step 3: Conjugation of the two ligands via a linker.

Industrial Production Methods: Industrial production of PROTAC A-synuclein degrader 3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: PROTAC A-synuclein degrader 3 primarily undergoes:

    Ubiquitination: The compound facilitates the transfer of ubiquitin molecules to alpha-synuclein, marking it for degradation.

    Proteasomal Degradation: The ubiquitinated alpha-synuclein is recognized and degraded by the proteasome.

Common Reagents and Conditions:

    Reagents: E3 ubiquitin ligase, ubiquitin, ATP.

    Conditions: Physiological conditions (pH 7.4, 37°C) to mimic the cellular environment.

Major Products:

Scientific Research Applications

PROTAC A-synuclein degrader 3 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of PROTAC A-synuclein degrader 3 involves:

Comparison with Similar Compounds

  • PROTAC A-synuclein degrader 1
  • PROTAC A-synuclein degrader 2
  • AUTOTAC compounds

Comparison:

PROTAC A-synuclein degrader 3 represents a significant advancement in the field of targeted protein degradation, offering promising therapeutic potential for neurodegenerative diseases.

Properties

Molecular Formula

C51H68N6O11S2

Molecular Weight

1005.3 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[2-[2-[2-[2-[2-[[2-[4-(methylamino)phenyl]-1,3-benzothiazol-6-yl]oxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C51H68N6O11S2/c1-34(36-7-9-37(10-8-36)46-35(2)53-33-69-46)54-48(60)43-29-40(58)31-57(43)50(61)47(51(3,4)5)56-45(59)32-67-26-25-65-22-21-63-18-17-62-19-20-64-23-24-66-27-28-68-41-15-16-42-44(30-41)70-49(55-42)38-11-13-39(52-6)14-12-38/h7-16,30,33-34,40,43,47,52,58H,17-29,31-32H2,1-6H3,(H,54,60)(H,56,59)/t34-,40+,43-,47+/m0/s1

InChI Key

QABBEPRQMRXJDK-JNKORLQQSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCOCCOCCOC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)NC)O

Origin of Product

United States

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